molecular formula C22H18 B14691877 1,1'-Binaphthalene, 3,3'-dimethyl- CAS No. 34042-82-5

1,1'-Binaphthalene, 3,3'-dimethyl-

Cat. No.: B14691877
CAS No.: 34042-82-5
M. Wt: 282.4 g/mol
InChI Key: WSLHQYUWIBLCMQ-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 3,3’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 g/mol . This compound is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 3 and 3’ positions on the naphthalene rings.

Preparation Methods

The synthesis of 1,1’-Binaphthalene, 3,3’-dimethyl- can be achieved through various synthetic routes. One common method involves the use of palladium or nickel catalysts in a multi-step reaction sequence. The process typically starts with the halogenation of binaphthol, followed by coupling reactions to introduce the methyl groups at the 3 and 3’ positions . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

1,1’-Binaphthalene, 3,3’-dimethyl- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,1’-Binaphthalene, 3,3’-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene, 3,3’-dimethyl- exerts its effects depends on its application. In catalytic reactions, the compound acts as a chiral ligand, coordinating with metal catalysts to create an asymmetric environment that promotes the formation of chiral products. The molecular targets and pathways involved include the coordination of the naphthalene rings with metal centers, facilitating various catalytic processes .

Comparison with Similar Compounds

1,1’-Binaphthalene, 3,3’-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Binaphthalene, 3,3’-dimethyl- lies in its specific substitution pattern, which provides distinct steric and electronic properties that are valuable in asymmetric catalysis and other applications.

Properties

CAS No.

34042-82-5

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

3-methyl-1-(3-methylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18/c1-15-11-17-7-3-5-9-19(17)21(13-15)22-14-16(2)12-18-8-4-6-10-20(18)22/h3-14H,1-2H3

InChI Key

WSLHQYUWIBLCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=CC=CC=C43)C

Origin of Product

United States

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